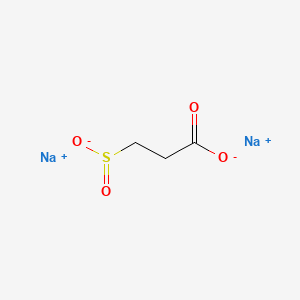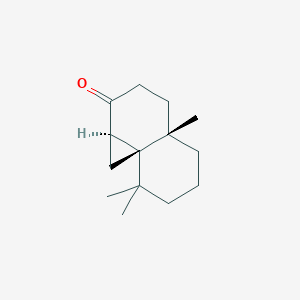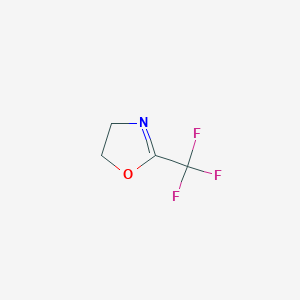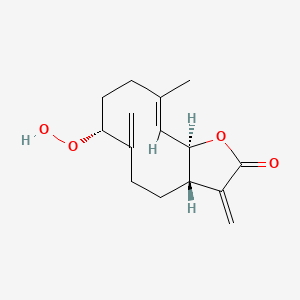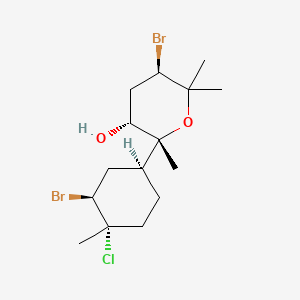
Caespitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caespitol is a member of oxanes.
Aplicaciones Científicas De Investigación
1. Caespitol in Marine Algal Metabolites
Caespitol, identified as a marine algal bisabolene-type metabolite, is significant in the study of sea hares and marine algae. Research on Aplysia dactylomela, a sea hare, highlighted caespitol among other compounds, suggesting its role in the biogenesis of marine algal bisabolene-type metabolites. The irregular network of these compounds, including caespitol, points to a unified biogenetic pathway for naturally occurring marine algal metabolites (Brito et al., 2006).
2. Caespitol in Sesquiterpene Research
Caespitol is notable in the study of sesquiterpenes, particularly from Laurencia caespitosa, a red seaweed. This research emphasizes the isolation and characterization of caespitol and other sesquiterpenes from the alga. The study's findings contribute to understanding the structure and properties of these compounds, which form part of a new class of rearranged terpenoids (Chang et al., 1989).
3. Caespitol in Antimicrobial Agent Synthesis
The modification of caespitol, a naturally occurring phlorophenone antimicrobial agent, has been explored for enhanced in vitro potency. This research delves into the chemical alteration of caespitol to develop derivatives with improved antimicrobial activities, highlighting its potential in pharmaceutical applications (van der Schyf et al., 1986).
Propiedades
Número CAS |
50656-64-9 |
|---|---|
Nombre del producto |
Caespitol |
Fórmula molecular |
C15H25Br2ClO2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-bromo-2-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2,6,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C15H25Br2ClO2/c1-13(2)10(16)8-12(19)15(4,20-13)9-5-6-14(3,18)11(17)7-9/h9-12,19H,5-8H2,1-4H3/t9-,10+,11-,12+,14-,15+/m0/s1 |
Clave InChI |
ZAULPZAMCNCFDT-SYPGZIFDSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H](C[C@@H]1Br)[C@@]2([C@@H](C[C@H](C(O2)(C)C)Br)O)C)Cl |
SMILES |
CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |
SMILES canónico |
CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



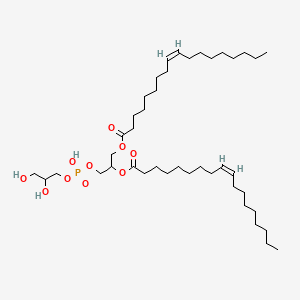
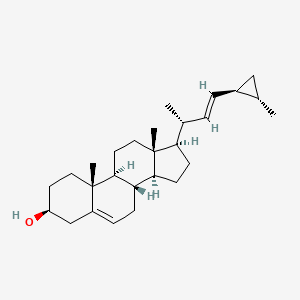
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
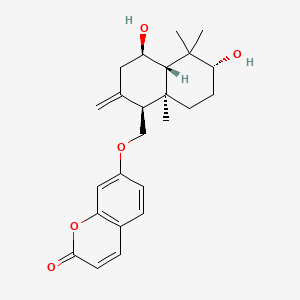
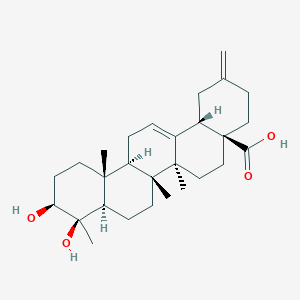
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)
![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
